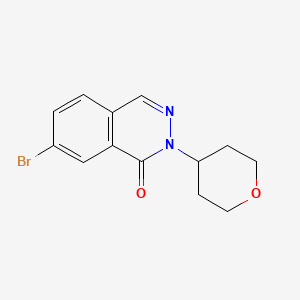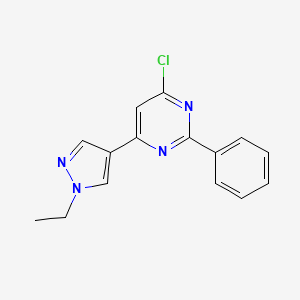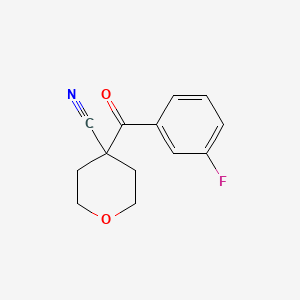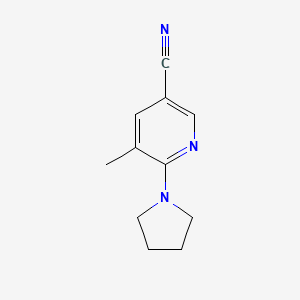
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(tetrahidro-2H-piran-4-il)ftalazina-1(2H)-ona es un compuesto orgánico sintético que pertenece a la familia de las ftalazinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en química medicinal. La presencia de un átomo de bromo y un grupo tetrahidro-2H-pirano en su estructura sugiere que puede tener propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Bromo-2-(tetrahidro-2H-piran-4-il)ftalazina-1(2H)-ona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Bromación: Introducción del átomo de bromo en el núcleo de ftalazinona.
Ciclización: Formación del anillo tetrahidro-2H-pirano.
Reacciones de Acoplamiento: Combinación de la ftalazinona bromada con la porción tetrahidro-2H-pirano.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, posiblemente formando derivados hidroxilados.
Reducción: Las reacciones de reducción podrían conducir a la eliminación del átomo de bromo o la reducción de otros grupos funcionales.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, lo que lleva a una variedad de derivados.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Aminas, tioles, alcoholes.
Productos Principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución del átomo de bromo con una amina produciría un derivado amino.
Aplicaciones Científicas De Investigación
7-Bromo-2-(tetrahidro-2H-piran-4-il)ftalazina-1(2H)-ona puede tener aplicaciones en varios campos:
Química: Como intermedio en la síntesis de moléculas más complejas.
Biología: Posible uso como sonda en ensayos biológicos.
Medicina: Investigación como posible agente terapéutico debido a su estructura única.
Industria: Utilización en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 7-Bromo-2-(tetrahidro-2H-piran-4-il)ftalazina-1(2H)-ona dependería de sus interacciones específicas con los objetivos biológicos. Los posibles mecanismos podrían incluir:
Inhibición Enzimática: Unión e inhibición de la actividad de enzimas específicas.
Modulación del Receptor: Interacción con receptores celulares para modular las vías de señalización.
Intercalación del ADN: Inserción en hebras de ADN, afectando la replicación y la transcripción.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Ftalazinona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Compuestos Bromados: Otras moléculas orgánicas que contienen átomos de bromo.
Derivados de Tetrahidro-2H-pirano: Compuestos con estructuras de anillo similares.
Unicidad
7-Bromo-2-(tetrahidro-2H-piran-4-il)ftalazina-1(2H)-ona es única debido a la combinación de su núcleo de ftalazinona bromado y el grupo tetrahidro-2H-pirano. Esta estructura única puede conferir propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
7-bromo-2-(oxan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-2-1-9-8-15-16(13(17)12(9)7-10)11-3-5-18-6-4-11/h1-2,7-8,11H,3-6H2 |
Clave InChI |
FUZBMIAFAHILDA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N2C(=O)C3=C(C=CC(=C3)Br)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















